N-(4-Methoxybenzyl)oxetan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

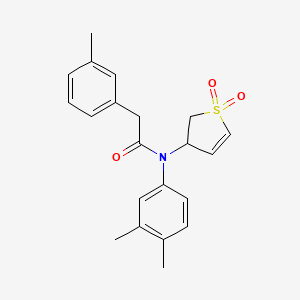

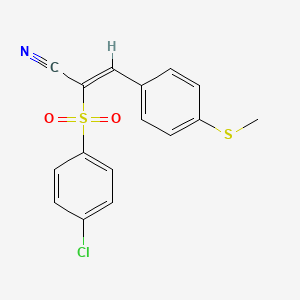

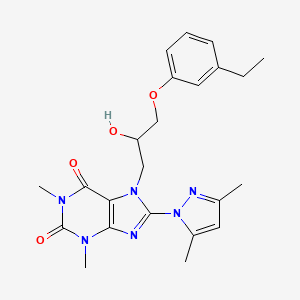

“N-(4-Methoxybenzyl)oxetan-3-amine”, also known as OMA, is a compound with potential applications in various fields of research and industry. It has a molecular formula of C11H15NO2 .

Molecular Structure Analysis

The molecular structure of N-(4-Methoxybenzyl)oxetan-3-amine consists of an oxetane ring attached to a methoxybenzyl group . The molecular weight is 193.24 .Physical And Chemical Properties Analysis

N-(4-Methoxybenzyl)oxetan-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±37.0 °C at 760 mmHg, and a flash point of 123.4±16.0 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications

Synthesis of New Oxetane Derivatives

“N-(4-Methoxybenzyl)oxetan-3-amine” is used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Formation of Oxetane Motif

This compound is used in the formation of the oxetane motif through epoxide opening with Trimethyloxosulfonium Ylide . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Synthesis of Medium-Sized Heterocycles

“N-(4-Methoxybenzyl)oxetan-3-amine” is used in the synthesis of medium-sized heterocycles . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize these heterocycles .

Formation of 2-Hydroxymethyloxetane Motif

This compound is used in the formation of the 2-hydroxymethyloxetane motif . This motif was formed in good yield following acetal deprotection .

Synthesis of Vinyl Derivatives

“N-(4-Methoxybenzyl)oxetan-3-amine” is used in the synthesis of vinyl derivatives . These derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Synthesis of Chiral Oxetanes

This compound is used in the synthesis of chiral oxetanes . Enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Synthesis of Chiral Tetrahydrofurans (THFs)

“N-(4-Methoxybenzyl)oxetan-3-amine” is used in the synthesis of chiral tetrahydrofurans (THFs) . Chiral THFs were formed by treating chiral oxetanes with dimethylsulfoxonium methylides .

Generation of Spirocyclic Azetidine-Oxetane

This compound is used in the generation of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .

Safety and Hazards

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZQBOANANCFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)